2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile
Overview
Description
2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile is a chemical compound with the molecular formula C11H7ClN2S2. It is known for its applications in proteomics research and has a unique structure that includes a chlorophenylthio group and a methylthio group attached to a malononitrile core .
Preparation Methods
The synthesis of 2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile typically involves the reaction of 3-chlorophenylthiol with methylthioacetonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the unique structural features of the compound, such as the chlorophenylthio and methylthio groups, which facilitate binding to target molecules.
Comparison with Similar Compounds
2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile can be compared with other similar compounds, such as:
2-[(3-Bromophenylthio)(methylthio)methylene]-malononitrile: This compound has a bromophenylthio group instead of a chlorophenylthio group, which may result in different reactivity and binding properties.
2-[(3-Methylphenylthio)(methylthio)methylene]-malononitrile: The presence of a methylphenylthio group can influence the compound’s chemical behavior and interactions.
2-[(3-Nitrophenylthio)(methylthio)methylene]-malononitrile: The nitrophenylthio group introduces additional functional groups that can participate in various chemical reactions.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Properties
IUPAC Name |
2-[(3-chlorophenyl)sulfanyl-methylsulfanylmethylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S2/c1-15-11(8(6-13)7-14)16-10-4-2-3-9(12)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANYQQYSCBFNGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C#N)SC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650236 | |
Record name | {[(3-Chlorophenyl)sulfanyl](methylsulfanyl)methylidene}propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214330-86-6 | |
Record name | {[(3-Chlorophenyl)sulfanyl](methylsulfanyl)methylidene}propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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